![molecular formula C15H16N2O2S2 B2833633 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 1795087-28-3](/img/structure/B2833633.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide
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Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
- Thiazoles have been studied for their antimicrobial properties. While specific data on this compound may be limited, related thiazole derivatives have shown promise as antimicrobial agents .
- The presence of the thiazole ring has been associated with anti-inflammatory and analgesic activity .
- Thiazoles have been explored as antioxidants. Although direct evidence for this compound is scarce, its structural similarity to other thiazoles suggests potential antioxidant activity .
- Thiazoles have been investigated for neuroprotective effects. Considering the role of thiazoles in neurotransmitter synthesis, this compound might exhibit neuroprotective properties .
- Thiazoles have been associated with antitumor and cytotoxic effects. While specific data on this compound are lacking, related thiazole derivatives have demonstrated activity against cancer cells .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Antioxidant Properties
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development and Chemical Reactions
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-20-12-6-4-3-5-10(12)14(18)17-15-16-11-7-8-19-9-13(11)21-15/h3-6H,2,7-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOJUFQZNBLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide |
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